molecular formula C28H28N2O6 B613311 Z-Orn(fmoc)-OH CAS No. 201048-68-2

Z-Orn(fmoc)-OH

Cat. No.: B613311
CAS No.: 201048-68-2
M. Wt: 488.55
InChI Key: JEFQVIBFPUQDGA-VWLOTQADSA-N
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Description

Z-Orn(fmoc)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of ornithine during peptide synthesis.

Mechanism of Action

Target of Action

Z-Orn(fmoc)-OH, also known as Fmoc-Ornithine, is a derivative of the amino acid ornithine with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-amino acids are known to have antimicrobial properties, particularly against gram-positive bacteria .

Mode of Action

The mode of action of this compound involves the self-assembly of the compound into structures such as hydrogels . This self-assembly is facilitated by a balance of various non-covalent interactions within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking . The Fmoc group plays a crucial role in this process, contributing to the compound’s ability to form these structures .

Biochemical Pathways

These interactions can influence cellular processes and potentially contribute to their antimicrobial activity .

Pharmacokinetics

Studies on similar fmoc-amino acids suggest that these compounds may have favorable oral bioavailability and in-vivo tolerance .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its self-assembly into structures such as hydrogels . These structures can interact with cells and biological molecules, influencing various cellular processes. For instance, certain Fmoc-amino acids have been shown to exhibit antimicrobial activity, reducing bacterial load in certain models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other biological molecules

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Z-Orn(fmoc)-OH typically involves the protection of the amino group of L-ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ornithine residue, which introduces an additional amino group compared to lysine and arginine. This additional amino group can be utilized for further functionalization or modification in peptide synthesis .

Properties

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQVIBFPUQDGA-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679964
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201048-68-2
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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